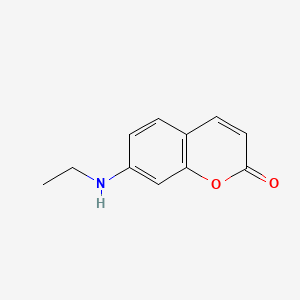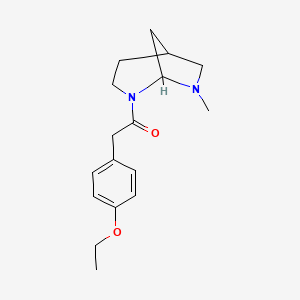![molecular formula C32H28CoLi2N8O10S2 B13766685 dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) CAS No. 67906-22-3](/img/structure/B13766685.png)
dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) is a complex compound that combines multiple functional groups and metal ions. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of cobalt(2+) and the azo group in its structure suggests that it may have interesting chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) typically involves the following steps:
Formation of the azo compound: The azo compound is synthesized by diazotization of aniline followed by coupling with 1,3-dioxobutan-2-one.
Complexation with cobalt(2+): The azo compound is then reacted with cobalt(2+) salts under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale diazotization and coupling reactions, followed by purification and complexation with cobalt(2+) salts. The exact conditions, such as temperature, pH, and solvents, would be optimized for maximum yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The phenolate and sulfonyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Conditions for substitution reactions would depend on the specific functional groups involved.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Amines derived from the reduction of the azo group.
Substitution: Various substituted phenolate and sulfonyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The cobalt(2+) center can act as a catalyst in various organic reactions.
Coordination Chemistry: The compound can be used to study coordination complexes and their properties.
Biology
Biological Probes: The azo group can be used as a probe in biological systems to study enzyme activities and other biochemical processes.
Medicine
Drug Development:
Industry
Dyes and Pigments: The azo group makes it suitable for use in dyes and pigments.
Material Science:
作用機序
The mechanism of action of dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) involves its interaction with molecular targets through its functional groups. The cobalt(2+) center can coordinate with various ligands, while the azo group can participate in redox reactions. These interactions can affect biochemical pathways and processes, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
Azo Compounds: Similar to other azo compounds, it can undergo redox reactions and be used in dyes.
Cobalt Complexes: Shares properties with other cobalt complexes, such as catalytic activity.
Uniqueness
Combination of Functional Groups: The unique combination of azo, phenolate, sulfonyl, and cobalt(2+) makes it distinct from other compounds.
Versatility: Its ability to participate in various chemical reactions and applications sets it apart from simpler compounds.
Conclusion
Dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) is a versatile compound with potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and development.
特性
CAS番号 |
67906-22-3 |
|---|---|
分子式 |
C32H28CoLi2N8O10S2 |
分子量 |
821.6 g/mol |
IUPAC名 |
dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) |
InChI |
InChI=1S/2C16H16N4O5S.Co.2Li/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;;/h2*2-9,15H,1H3,(H4,17,18,20,22,23,24,25);;;/q;;+2;2*+1/p-4 |
InChIキー |
XJZRPPBVZJTGKI-UHFFFAOYSA-J |
正規SMILES |
[Li+].[Li+].CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-].CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)
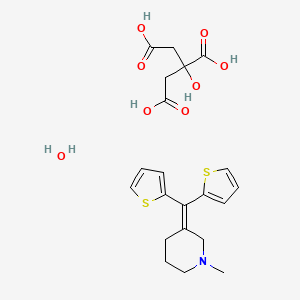
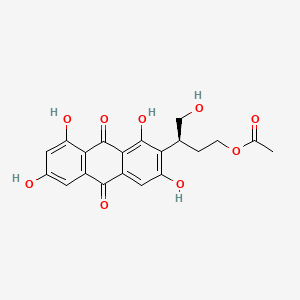

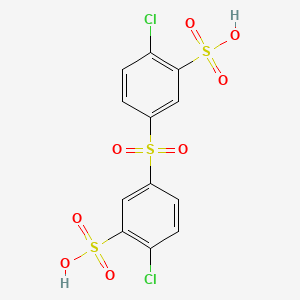
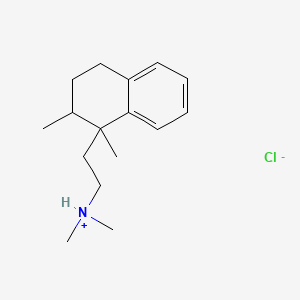
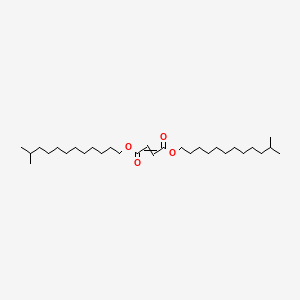
![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
